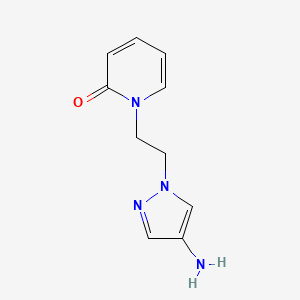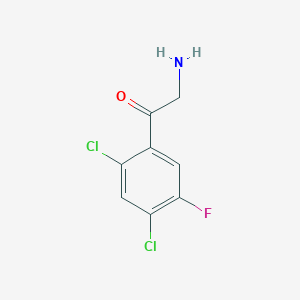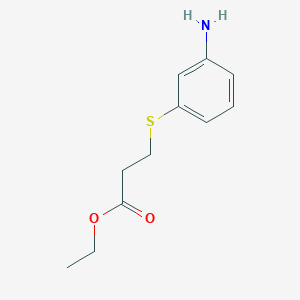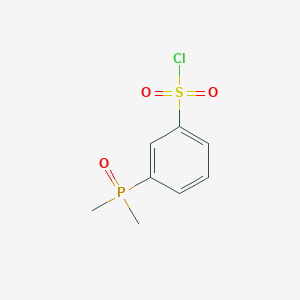
3-(Dimethylphosphoryl)benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylphosphoryl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C8H10ClO3PS. This compound is characterized by the presence of a benzenesulfonyl chloride group substituted with a dimethylphosphoryl group at the third position. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
准备方法
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(Dimethylphosphoryl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
科学研究应用
Chemistry:
Biology:
- Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.
Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
Mechanism: The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively .
Molecular Targets and Pathways:
Nucleophiles: The primary targets are nucleophiles that can attack the sulfonyl chloride group.
Pathways: The reaction pathways typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
相似化合物的比较
Benzenesulfonyl Chloride: Similar structure but lacks the dimethylphosphoryl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group instead of the dimethylphosphoryl group.
Methanesulfonyl Chloride: Contains a methyl group instead of the benzene ring.
Uniqueness: 3-(Dimethylphosphoryl)benzenesulfonyl chloride is unique due to the presence of the dimethylphosphoryl group, which can impart different reactivity and properties compared to other sulfonyl chlorides.
属性
分子式 |
C8H10ClO3PS |
|---|---|
分子量 |
252.66 g/mol |
IUPAC 名称 |
3-dimethylphosphorylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H10ClO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3 |
InChI 键 |
CCKZCUVDPVPLRS-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


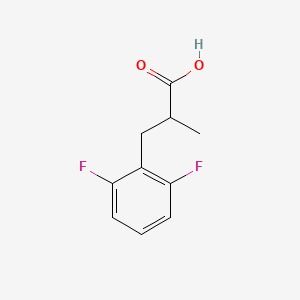
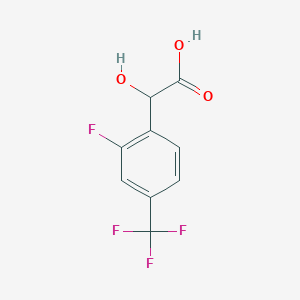
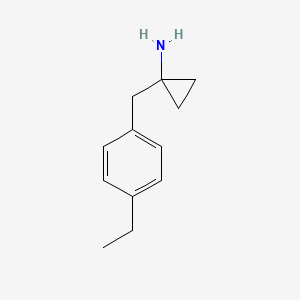

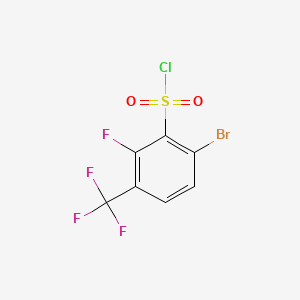
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
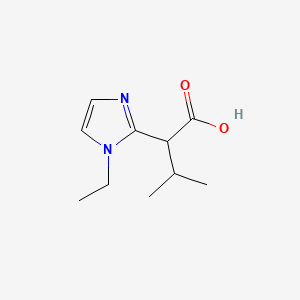
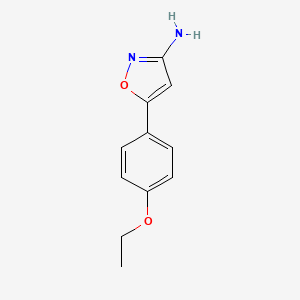
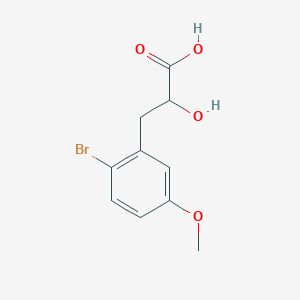
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
